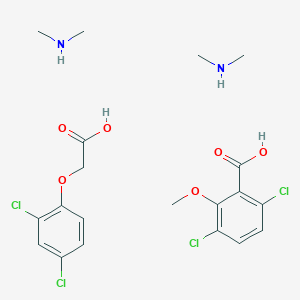
Weedmaster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Weedmaster, also known as this compound, is a useful research compound. Its molecular formula is C20H26Cl4N2O6 and its molecular weight is 532.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Features and Benefits
- Broad-Spectrum Control : Effective against a wide range of weeds, including tough species such as horsenettle, thistles, and blackberry.
- Aquatic Registration : Safe for use near waterways due to the inclusion of an aquatically approved surfactant .
- Enhanced Compatibility : Improved tank mix compatibility allows for combined applications with other herbicides or fertilizers .
Applications in Different Settings
- Agricultural Use
- Forestry Management
- Aquatic Environments
Case Study 1: Efficacy in Crop Production
A study conducted during the 20th Australasian Weeds Conference evaluated the effectiveness of this compound DST at various application rates (4.0 L/ha) on ryegrass populations. Results indicated that while yield was unaffected, significant reductions in ryegrass seed production were observed at higher water rates . This demonstrates the herbicide's potential to manage problematic weed species effectively while maintaining crop integrity.
Case Study 2: Environmental Safety
Research has highlighted the importance of using glyphosate-based herbicides like this compound Duo in environmentally sensitive areas. Its formulation allows for high water rate application without adverse effects on nearby aquatic ecosystems, making it a preferred choice for land management near water bodies .
Comparative Data Table
| Feature | This compound Duo | This compound DST |
|---|---|---|
| Active Ingredient | Glyphosate (360 g/L) | Glyphosate (470 g/L) |
| Salt Composition | Isopropylamine & Mono-Ammonium | Potassium & Mono-Ammonium |
| Application Type | Broad-spectrum weed control | High-performance all-rounder |
| Aquatic Registration | Yes | Yes |
| Recommended Use | Horticulture & Industrial | Summer fallow & pre-harvest |
Propiedades
Número CAS |
51602-02-9 |
|---|---|
Fórmula molecular |
C20H26Cl4N2O6 |
Peso molecular |
532.2 g/mol |
Nombre IUPAC |
3,6-dichloro-2-methoxybenzoic acid;2-(2,4-dichlorophenoxy)acetic acid;N-methylmethanamine |
InChI |
InChI=1S/2C8H6Cl2O3.2C2H7N/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;9-5-1-2-7(6(10)3-5)13-4-8(11)12;2*1-3-2/h2-3H,1H3,(H,11,12);1-3H,4H2,(H,11,12);2*3H,1-2H3 |
Clave InChI |
OOKDYUQHMDBHMB-UHFFFAOYSA-N |
SMILES |
CNC.CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
SMILES canónico |
CNC.CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Sinónimos |
dialen dialene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















